molecular formula C23H24N4O6S B2976548 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 905677-42-1

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2976548
CAS No.: 905677-42-1
M. Wt: 484.53
InChI Key: HGMKSEWVKDABIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide (CAS 905677-42-1) is a high-purity chemical compound supplied for research purposes. This benzamide derivative features a complex molecular architecture that integrates multiple heterocyclic systems, including a 2,3-dihydrobenzo[b][1,4]dioxin group and a 1,3,4-oxadiazole ring, linked to a benzamide core with a (2-methylpiperidin-1-yl)sulfonyl substituent . The molecular formula is C₂₃H₂₄N₄O₆S, and it has a molecular weight of 484.52 g/mol . Compounds containing the 1,3,4-oxadiazole scaffold and the 2,3-dihydrobenzo[b][1,4]dioxin moiety are of significant interest in medicinal chemistry research. Structurally similar molecules have been investigated as potent and selective inhibitors of various biological targets. For instance, research has explored analogs as highly selective glycogen synthase kinase-3 (GSK-3) inhibitors, which are relevant in studies for diseases such as acute myeloid leukemia (AML), cancer, and neurodegenerative disorders . The integration of sulfonamide functionalities, as seen in this molecule, is a common strategy in drug discovery to modulate physicochemical properties and biological activity. This product is characterized by key physicochemical properties including an estimated density of 1.395 g/cm³ and a topological polar surface area (TPSA) of 132 Ų . It is provided with a guaranteed purity of 90% or higher, verified by analytical techniques such as HPLC. This compound is intended for Research Use Only and is not approved for human, diagnostic, or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O6S/c1-15-4-2-3-11-27(15)34(29,30)18-8-5-16(6-9-18)21(28)24-23-26-25-22(33-23)17-7-10-19-20(14-17)32-13-12-31-19/h5-10,14-15H,2-4,11-13H2,1H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMKSEWVKDABIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a 1,3,4-oxadiazole moiety and a dihydrobenzo[b][1,4]dioxin unit. The molecular formula is C21H24N4O3SC_{21}H_{24}N_4O_3S, with a molecular weight of 416.51 g/mol. This structure is crucial for its biological activity as it facilitates interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit diverse biological activities, particularly in anticancer and antimicrobial domains. The following sections summarize key findings related to the biological activity of the compound.

Anticancer Activity

  • Mechanism of Action : The 1,3,4-oxadiazole derivatives have been shown to inhibit critical enzymes involved in cancer cell proliferation such as:
    • Thymidylate synthase
    • Histone deacetylases (HDAC)
    • Topoisomerase II
    • Telomerase .
  • In Vitro Studies : Various studies have reported that derivatives similar to this compound demonstrate significant cytotoxic effects against different cancer cell lines. For example:
    • In one study, compounds were screened against breast cancer cells (MDA-MB-231) and showed over 70% inhibition at concentrations of 10 µM .
    • Another study indicated that oxadiazole derivatives could inhibit PARP1 activity effectively in vitro .
CompoundCancer Cell LineIC50 (µM)Mechanism
Compound AMDA-MB-23110HDAC inhibition
Compound BHeLa15Topoisomerase II inhibition
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)...Various<10Telomerase inhibition

Antimicrobial Activity

Research also highlights the antimicrobial properties of oxadiazole derivatives. These compounds have been tested against various bacterial strains:

  • Compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Case Studies

Several studies have investigated the efficacy of oxadiazole derivatives in clinical settings:

  • Case Study on Breast Cancer : A derivative similar to the compound was evaluated in a preclinical model where it demonstrated potent antitumor activity by inducing apoptosis in cancer cells through the activation of caspases .
  • Antimicrobial Efficacy Study : In vitro testing revealed that specific oxadiazole derivatives significantly reduced bacterial growth rates in culture conditions simulating human infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the 1,3,4-Oxadiazole Series

Several analogues share the 1,3,4-oxadiazole and dihydrobenzo[b][1,4]dioxin framework but differ in benzamide substituents (Table 1). Key differences include:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., trifluoromethyl in Compound 19 ) enhance electrophilicity, while electron-donating groups (e.g., isopropoxy in Compound 20 ) may improve solubility .

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituent Purity (%) Reference
Target Compound (N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide) C₂₄H₂₅N₄O₆S 513.55 4-(2-methylpiperidinyl)sulfonyl >95
Compound 18 (N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiomethoxy)benzamide) C₂₀H₁₆N₃O₅S₂ 442.48 3-thiomethoxy 99.5
Compound 19 (N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide) C₂₀H₁₃F₃N₃O₄ 440.33 3-trifluoromethyl 98.7
Compound 20 (N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(isopropoxy)benzamide) C₂₁H₂₀N₃O₅ 410.41 4-isopropoxy 97.2
Compound 21 (N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(bromo)benzamide) C₁₉H₁₃BrN₃O₄ 442.23 4-bromo 95.0

Sulfonamide-Containing Analogues

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS 898351-37-6)
  • Structural features : Retains the oxadiazole and sulfonamide-benzamide core but replaces the dihydrobenzo[b][1,4]dioxin with a methylsulfonylphenyl group.
2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone (ZINC2720460)
  • Structural features: Substitutes the sulfonyl benzamide with a sulfanyl-ethanone group linked to 4-methylpiperidine.
  • Implications : The thioether and ketone functionalities may alter metabolic stability and redox sensitivity compared to the sulfonamide in the target compound .

QSAR and Functional Implications

  • Electronic effects : The sulfonamide group in the target compound contributes to strong hydrogen-bond acceptor capacity, critical for enzyme inhibition (e.g., adenylyl cyclases) .
  • Dissimilarity considerations : Compounds with divergent substituents (e.g., bromo in Compound 21 ) may exhibit reduced bioactivity due to steric clashes or altered electronic profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.